molecular formula C23H22N2O3S B11234518 6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11234518
M. Wt: 406.5 g/mol
InChI Key: RDKPGDVPHWBWCP-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are increasingly being explored for the production of thiazine derivatives . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique structural features, which confer specific biological activities not commonly found in other thiazine derivatives

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6-ethyl-N-[(4-methylphenyl)methyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-3-25-21-13-12-18(23(26)24-15-17-10-8-16(2)9-11-17)14-20(21)19-6-4-5-7-22(19)29(25,27)28/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

RDKPGDVPHWBWCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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